4-Octylbenzenesulfonic acid

Description

BenchChem offers high-quality 4-Octylbenzenesulfonic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Octylbenzenesulfonic acid including the price, delivery time, and more detailed information at info@benchchem.com.

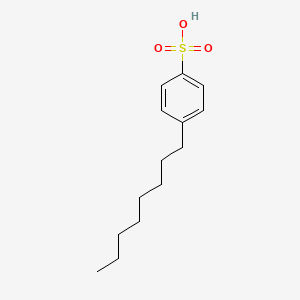

Structure

3D Structure

Properties

CAS No. |

17012-98-5 |

|---|---|

Molecular Formula |

C14H22O3S |

Molecular Weight |

270.39 g/mol |

IUPAC Name |

4-octylbenzenesulfonic acid |

InChI |

InChI=1S/C14H22O3S/c1-2-3-4-5-6-7-8-13-9-11-14(12-10-13)18(15,16)17/h9-12H,2-8H2,1H3,(H,15,16,17) |

InChI Key |

MSOTUIWEAQEETA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 4-Octylbenzenesulfonic Acid and Its Sodium Salt

This guide provides a comprehensive technical overview of 4-octylbenzenesulfonic acid and its more commonly encountered sodium salt. Tailored for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the synthesis, properties, applications, and analytical methodologies associated with these compounds, grounding all information in established scientific principles and field-proven insights.

Executive Summary: Distinguishing the Acid and Its Salt

4-Octylbenzenesulfonic acid is an alkylbenzenesulfonic acid characterized by an eight-carbon alkyl chain attached to a benzene ring, which is in turn functionalized with a sulfonic acid group. While the acid form is a key chemical entity, it is the sodium salt, sodium 4-octylbenzenesulfonate, that is more frequently utilized in commercial and laboratory applications due to its greater stability and ease of handling. This guide will address both forms, clarifying their distinct properties and applications.

A critical point of identification is the CAS (Chemical Abstracts Service) number. For 4-octylbenzenesulfonic acid, the CAS number is 17012-98-5 [1][2]. Its corresponding sodium salt, sodium 4-octylbenzenesulfonate, is identified by CAS number 6149-03-7 [3][4][5][6][7].

Physicochemical Properties: A Comparative Analysis

The physical and chemical characteristics of 4-octylbenzenesulfonic acid and its sodium salt dictate their suitability for various applications. The presence of the long alkyl chain imparts significant hydrophobic character, while the sulfonic acid or sulfonate group provides a hydrophilic head, making these molecules effective surfactants.

| Property | 4-Octylbenzenesulfonic Acid | Sodium 4-Octylbenzenesulfonate |

| CAS Number | 17012-98-5[1][2] | 6149-03-7[3][4][5][6][7] |

| Molecular Formula | C14H22O3S[1] | C14H21NaO3S[3][4][5][6] |

| Molecular Weight | 270.39 g/mol [1] | 292.37 g/mol [4][5][6] |

| Appearance | Solid[2] | White to off-white solid powder[3] |

| Melting Point | Not specified | >300°C[3][8] |

| Solubility | Not specified | Soluble in water and organic solvents like DMSO and Methanol (slightly)[3][8] |

| Acidity | Strong acid[3] | The salt of a strong acid[3] |

Synthesis and Manufacturing: From Precursors to Final Product

The synthesis of sodium 4-octylbenzenesulfonate is a well-established process in industrial organic chemistry, typically involving the sulfonation of octylbenzene. The choice of sulfonating agent and reaction conditions is critical to achieving high yield and purity, minimizing the formation of isomers and polysulfonated byproducts.

A Representative Synthetic Workflow

A common synthetic route involves the reaction of octylbenzene with a sulfonating agent, followed by neutralization with a base, such as sodium hydroxide, to yield the sodium salt.

Caption: Synthetic pathway for sodium 4-octylbenzenesulfonate.

Detailed Experimental Protocol: Synthesis of Sodium 4-Octylbenzenesulfonate

This protocol is a generalized representation and should be adapted and optimized based on laboratory safety standards and available equipment.

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.

-

Sulfonation: Charge the flask with octylbenzene. Cool the flask in an ice bath to maintain a low temperature. Slowly add the sulfonating agent (e.g., chlorosulfonic acid) dropwise from the dropping funnel while vigorously stirring. The temperature should be carefully controlled to prevent side reactions.

-

Reaction Monitoring: After the addition is complete, allow the reaction to proceed at a controlled temperature. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quenching and Neutralization: Once the reaction is complete, the mixture is carefully quenched by pouring it over ice. The resulting acidic solution is then neutralized with a solution of sodium hydroxide until the pH is neutral.

-

Isolation and Purification: The product, sodium 4-octylbenzenesulfonate, may precipitate out of the solution. The solid can be collected by filtration, washed with cold water, and then dried. Further purification can be achieved by recrystallization.

Core Applications and Mechanisms of Action

The amphiphilic nature of 4-octylbenzenesulfonic acid and its sodium salt drives their utility in a variety of applications, from industrial processes to specialized research.

-

Surfactants: The most prominent application is as a surfactant in cleaning agents, detergents, foaming agents, lubricants, and emulsifiers.[3] The molecule's structure, with its hydrophobic octyl tail and hydrophilic sulfonate head, allows it to reduce surface tension and interface between oil and water phases.

-

Catalysis: It serves as a catalyst in organic synthesis reactions.[3] The acidic nature of the sulfonic acid group can be harnessed to catalyze reactions such as esterification and alkylation.

-

Chemical Reagents and Building Blocks: In research and development, it is used as a versatile building block for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and specialty chemicals.

-

Disinfectants: The sodium salt has been noted for its potential use as a disinfectant, exhibiting antibacterial activity and stability.[7][8]

Analytical Methodologies: Ensuring Quality and Purity

Accurate and reliable analytical methods are essential for the quality control of 4-octylbenzenesulfonic acid and its derivatives, as well as for their quantification in various matrices.

Chromatographic Techniques

High-performance liquid chromatography (HPLC) is a powerful tool for the analysis of these compounds. A reverse-phase HPLC method can be employed, often with a C18 column. The mobile phase typically consists of an aqueous buffer and an organic modifier like acetonitrile. For detection, UV-Vis is suitable due to the aromatic ring, and for more sensitive and specific detection, mass spectrometry (MS) can be coupled with the HPLC system.[9]

A Representative HPLC Workflow

Caption: A typical workflow for the HPLC analysis of 4-octylbenzenesulfonic acid.

Safety, Handling, and Storage: A Researcher's Responsibility

Adherence to strict safety protocols is paramount when working with 4-octylbenzenesulfonic acid and its sodium salt.

Hazard Identification

-

4-Octylbenzenesulfonic Acid: May be corrosive to metals and causes severe skin burns and eye damage.[2]

-

Sodium 4-Octylbenzenesulfonate: Causes skin and serious eye irritation.[6] It may also cause respiratory irritation.[6]

Recommended Handling and Personal Protective Equipment (PPE)

-

Work in a well-ventilated area, preferably in a chemical fume hood.[10]

-

Wear appropriate personal protective equipment, including chemical safety goggles, impervious gloves, and protective clothing.[10]

-

For the sodium salt powder, a NIOSH-approved respirator (such as a dust mask type N95) should be used.

-

Avoid contact with skin, eyes, and respiratory tract.[3]

-

In case of contact, immediately flush the affected area with plenty of water and seek medical advice.[3]

Storage

Store in a tightly closed container in a dry and well-ventilated place.[2] For the sodium salt, storage at -20°C in an inert atmosphere is also recommended.[3][8]

Conclusion

4-Octylbenzenesulfonic acid and its sodium salt are valuable chemical compounds with a broad spectrum of applications, primarily driven by their surfactant properties. A thorough understanding of their distinct chemical identities, properties, synthesis, and safe handling procedures is essential for their effective and responsible use in research and industry. This guide has provided a foundational yet in-depth overview to support the work of scientists and professionals in the field.

References

-

ChemBK. (2024, April 9). 4-octylbenzenesulfonic acid, sodium salt. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2026, February 11). Benzenesulfonic acid, 4-octyl-, sodium salt (1:1) - Substance Details. Retrieved from [Link]

-

Scu-icae. 4-Octylbenzenesulfonic acid sodium salt. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Octylbenzenesulfonic acid. PubChem. Retrieved from [Link]

-

LookChem. 4-Octylbenzenesulfonic acid sodium salt, 97%. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Sodium 4-octylbenzene sulfonate. PubChem. Retrieved from [Link]

-

SIELC Technologies. (2018, February 16). 4-Ethylbenzenesulfonic acid. Retrieved from [Link]

Sources

- 1. 4-Octylbenzenesulfonic acid | C14H22O3S | CID 80250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Octylbenzenesulfonic acid | 17012-98-5 [sigmaaldrich.com]

- 3. chembk.com [chembk.com]

- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 5. scbt.com [scbt.com]

- 6. Sodium 4-octylbenzene sulfonate | C14H21NaO3S | CID 23670838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. SODIUM 4-N-OCTYLBENZENESULFONATE | 6149-03-7 [chemicalbook.com]

- 8. 4-Octylbenzenesulfonic acid sodium salt, 97%|lookchem [lookchem.com]

- 9. 4-Ethylbenzenesulfonic acid | SIELC Technologies [sielc.com]

- 10. pfaltzandbauer.com [pfaltzandbauer.com]

Antibacterial Activity of 4-Octylbenzenesulfonic Acid: Mechanisms, Efficacy, and Biophysical Assessment

Executive Summary

4-Octylbenzenesulfonic acid (4-OBSA), frequently formulated as its sodium salt (CAS: 6149-03-7), is a highly stable linear alkylbenzene sulfonate (LAS) recognized for its potent disinfectant and antibacterial properties[1][2]. While cationic surfactants have historically dominated the antimicrobial landscape due to their innate electrostatic attraction to negatively charged bacterial cell walls, anionic surfactants like 4-OBSA offer unique advantages in specific formulation environments—particularly under acidic conditions[3][4]. This whitepaper provides an in-depth technical analysis of 4-OBSA’s interfacial chemistry, its mechanism of membrane disruption, and the advanced biophysical protocols required to validate its efficacy in drug development and formulation science.

Chemical Profile and Interfacial Chemistry

4-OBSA is an amphiphilic molecule consisting of a hydrophobic 8-carbon (octyl) straight chain and a hydrophilic benzenesulfonate headgroup[]. The antibacterial activity of 4-OBSA is fundamentally governed by its critical micelle concentration (CMC) and its ability to partition into lipid bilayers[6][7].

Unlike traditional antibiotics that target specific enzymatic pathways, 4-OBSA acts as a broad-spectrum membrane disruptor[7]. The hydrophobic octyl chain intercalates into the bacterial lipid bilayer, altering membrane fluidity and causing structural destabilization[6]. Concurrently, the anionic sulfonate group interacts with membrane-bound proteins, leading to their denaturation and the subsequent failure of osmoregulatory functions[8].

Elucidating the Mechanism of Action: The pH Synergy

A critical factor in the deployment of anionic surfactants is environmental pH. Bacterial cell surfaces are constitutively negatively charged due to the presence of teichoic acids (in Gram-positive bacteria) and lipopolysaccharides (in Gram-negative bacteria)[8]. At a neutral pH, this creates electrostatic repulsion against the negatively charged sulfonate group of 4-OBSA.

However, when the environmental pH is lowered (pH 2.0–3.5), the isoelectric points of numerous bacterial surface proteins are crossed[4]. This acidic shift protonates these proteins, reversing their net charge from negative to positive[4]. This charge reversal creates a strong electrostatic affinity for the anionic headgroup of 4-OBSA, drastically accelerating the insertion of the hydrophobic tail into the membrane[3]. This synergy leads to rapid cytoplast leakage, oxidative stress, and cell death[3][6].

Pathway of 4-OBSA antibacterial action and pH-dependent synergy.

Quantitative Efficacy Profile

The efficacy of 4-OBSA varies depending on the structural composition of the target pathogen's cell envelope. Gram-positive bacteria are generally more susceptible due to the lack of an outer membrane, allowing direct access to the peptidoglycan layer and inner membrane[8]. The table below synthesizes the comparative Minimum Inhibitory Concentration (MIC) ranges for 4-OBSA and structurally related linear alkylbenzene sulfonates under optimized (acidic) conditions.

| Pathogen Type | Model Organism | MIC Range (μg/mL) | Mechanism of Susceptibility |

| Gram-Positive | Staphylococcus aureus | 16 - 64 | High susceptibility; direct lipid solubilization and protein denaturation[3][4]. |

| Gram-Negative | Escherichia coli | 128 - 512 | Moderate susceptibility; outer lipopolysaccharide (LPS) layer provides a partial barrier[8]. |

| Fungi/Yeast | Candida albicans | 64 - 256 | Disruption of ergosterol-lipid phase boundaries; requires higher concentrations for lysis. |

Experimental Methodologies

To rigorously evaluate the antibacterial properties of 4-OBSA, researchers must move beyond standard biological assays. The following self-validating protocols are designed to establish both quantitative potency and biophysical causality.

Protocol A: pH-Gradient Broth Microdilution (MIC Determination)

Causality Rationale: Standard MIC assays performed at pH 7.4 often underestimate the potency of anionic surfactants due to electrostatic repulsion. Testing across a pH gradient isolates the variable of protein protonation, proving the electrostatic dependency of 4-OBSA[4]. Self-Validating Mechanism: The inclusion of a non-ionic surfactant (e.g., Triton X-100) acts as a control to ensure that observed pH synergies are specific to the anionic charge of 4-OBSA, rather than a general artifact of acid stress on the bacteria.

-

Preparation: Prepare a stock solution of 4-OBSA (10 mg/mL) in sterile deionized water.

-

Media Adjustment: Prepare Mueller-Hinton Broth (MHB) aliquots adjusted to pH 3.0, 5.0, and 7.4 using 0.1 M HCl or NaOH.

-

Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of 4-OBSA in the pH-adjusted MHB to achieve a concentration range of 1,024 μg/mL down to 1 μg/mL.

-

Inoculation: Inoculate each well with S. aureus to a final concentration of 5×105 CFU/mL.

-

Controls: Include a positive growth control (bacteria + media, no surfactant), a negative sterility control (media only), and an orthogonal control (Triton X-100 across the same pH gradient).

-

Incubation & Readout: Incubate at 37°C for 18 hours. Determine the MIC visually and via spectrophotometry (OD600) as the lowest concentration completely inhibiting growth.

Protocol B: Single-Cell Raman Spectroscopy for Membrane Integrity

Causality Rationale: While MIC assays measure growth inhibition, they do not confirm how the cell dies. Single-cell Raman spectroscopy (Ramanomics) provides a molecular fingerprint of the cell, allowing researchers to detect the specific leakage of nucleic acids and cytochromes, thereby proving the membrane-disruption hypothesis[3][7]. Self-Validating Mechanism: The protocol continuously compares the spectra of treated cells against a baseline of untreated cells. The physical insertion of 4-OBSA is validated by the emergence of characteristic S=O (sulfonate) Raman bands within the bacterial spectrum itself[3].

-

Treatment: Expose log-phase S. aureus cells to 4-OBSA at 1x and 2x MIC concentrations for 30 minutes in an acidic buffer (pH 3.0).

-

Isolation: Centrifuge the suspension at 5,000 x g for 5 minutes. Wash the pellet twice with sterile physiological saline to remove unbound surfactant.

-

Sample Mounting: Deposit 2 μL of the washed bacterial suspension onto a clean aluminum slide and allow it to air dry.

-

Spectroscopic Acquisition: Using a confocal Raman microscope with a 532 nm laser excitation, acquire spectra from individual bacterial cells (minimum 50 cells per biological replicate).

-

Biomarker Analysis: Analyze the spectra for the depletion of bands assigned to nucleic acids (e.g., 785 cm⁻¹) and proteins/cytochromes, indicating cellular leakage[3]. Concurrently, screen for the emergence of S=O stretching vibrations (biomarkers of the surfactant) to confirm direct membrane intercalation[3].

Workflow for assessing 4-OBSA membrane disruption via Raman spectroscopy.

Conclusion

4-Octylbenzenesulfonic acid is a highly effective antimicrobial agent whose efficacy is governed by the biophysical interactions between its amphiphilic structure and the bacterial cell envelope. By leveraging acidic formulation environments to shift the isoelectric point of bacterial surface proteins, drug developers can maximize the electrostatic affinity and subsequent membrane-disruptive capabilities of 4-OBSA. Utilizing advanced biophysical techniques like single-cell Raman spectroscopy ensures that the mechanistic pathways of such anionic surfactants are thoroughly validated, paving the way for more rational and targeted antimicrobial formulations.

Sources

- 1. 4-Octylbenzenesulfonic acid sodium salt, 97%|lookchem [lookchem.com]

- 2. SODIUM 4-N-OCTYLBENZENESULFONATE | 6149-03-7 [chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Surfactants as Antimicrobials: A Brief Overview of Microbial Interfacial Chemistry and Surfactant Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The synergistic antibacterial activity of ozone and surfactant mists - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03346E [pubs.rsc.org]

- 7. Unraveling Membrane-Disruptive Properties of Sodium Lauroyl Lactylate and Its Hydrolytic Products: A QCM-D and EIS Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Commercial Sources and Technical Guidance for 4-Octylbenzenesulfonic Acid: A Comprehensive Guide for Researchers and Drug Development Professionals

Introduction

4-Octylbenzenesulfonic acid is a versatile anionic surfactant and a crucial reagent in various scientific and industrial applications. Its amphiphilic nature, stemming from a long hydrophobic alkyl chain and a hydrophilic sulfonate group, makes it valuable in detergency, emulsification, and as a catalyst. For researchers, scientists, and particularly drug development professionals, its utility extends to more specialized applications, most notably as an ion-pairing reagent in reverse-phase high-performance liquid chromatography (RP-HPLC) for the analysis of polar and ionic compounds. This guide provides an in-depth technical overview of the commercial sources of 4-octylbenzenesulfonic acid, guidance on selecting the appropriate grade, and critical considerations for its application in a research and pharmaceutical development context.

Commercial Availability and Major Suppliers

4-Octylbenzenesulfonic acid is commercially available in two primary forms: the free acid (CAS No. 17012-98-5) and its more common sodium salt (CAS No. 6149-03-7). The sodium salt is often preferred due to its solid, less corrosive, and more easily handled nature. A multitude of chemical suppliers offer these compounds, catering to a wide range of purity requirements and scales, from laboratory research to industrial production.

Key commercial suppliers for research and pharmaceutical grades include:

-

MilliporeSigma (Merck): A major supplier offering both the free acid and its sodium salt in various purities, often with detailed specifications and access to Certificates of Analysis (CoA).[1][2]

-

Tokyo Chemical Industry (TCI): Provides high-purity grades suitable for research and development applications.[3][4]

-

Santa Cruz Biotechnology: Offers the sodium salt, primarily for research purposes.[5][6]

-

Clinivex: Supplies reference standards of the sodium salt, which are crucial for analytical method development and validation.[7]

-

LookChem and ChemicalBook: These platforms list multiple suppliers and manufacturers, providing a broader view of the market, including suppliers for larger quantities.[8][9]

It is imperative for researchers to source from reputable suppliers who provide comprehensive documentation, including a detailed Certificate of Analysis and Safety Data Sheet (SDS).

Understanding Product Grades and Specifications

The selection of the appropriate grade of 4-octylbenzenesulfonic acid is contingent on its intended application. The distinction between "research grade" and "industrial grade" lies primarily in the purity and the extent of characterization.

| Parameter | Research Grade | Industrial Grade | Considerations for Drug Development |

| Purity (Assay) | Typically >97% or >98% | Often sold as a mixture or with a wider purity range. | High purity is essential to avoid interference in sensitive analytical methods and to ensure the safety of pharmaceutical formulations. |

| Impurities | Characterized with specified limits for known impurities. | May contain higher levels of uncharacterized impurities, including isomers and residual starting materials. | Rigorous impurity profiling is mandatory. The presence of unknown or reactive impurities can compromise drug stability and safety. |

| Documentation | Detailed Certificate of Analysis (CoA) with specific analytical results for the batch. | Technical Data Sheet (TDS) with typical properties rather than batch-specific data. | A comprehensive, batch-specific CoA is non-negotiable for materials used in GMP environments. |

| Form | Often available as the free acid or a well-defined salt (e.g., sodium salt). | Frequently supplied as a concentrated aqueous solution or as a mixture of isomers. | The specific form (free acid vs. salt) can impact solubility, hygroscopicity, and compatibility with other excipients. |

The Critical Importance of the Certificate of Analysis (CoA)

For any application in a research or drug development setting, a thorough review of the supplier's Certificate of Analysis is a critical first step. A comprehensive CoA should include:

-

CAS Number: To confirm the identity of the specific compound (free acid or salt).

-

Lot Number: For traceability.

-

Appearance: A qualitative check for consistency.

-

Purity (Assay): Determined by a suitable analytical method, such as titration or HPLC.

-

Water Content: Important for accurate weighing and can influence stability.

-

Identification Tests: Typically includes spectroscopic data (e.g., IR, NMR) to confirm the structure.

-

Impurities: Limits for heavy metals, residual solvents, and any known process-related impurities.

Potential Impurities in Commercial 4-Octylbenzenesulfonic Acid: A Major Consideration in Pharmaceutical Applications

A significant concern for drug development professionals is the potential presence of genotoxic impurities (GTIs) in sulfonic acids and their salts. The manufacturing process of alkylbenzenesulfonic acids can potentially lead to the formation of sulfonate esters, which are a class of potent, direct-acting mutagens.

Formation of Sulfonate Ester Impurities

Sulfonate esters can be formed through the reaction of the sulfonic acid with an alcohol, which may be present as a solvent or a reagent in the manufacturing process.[10] This reaction is generally slow and thermodynamically unfavorable but can be promoted under strongly acidic conditions and at elevated temperatures.

Caption: Formation of genotoxic sulfonate ester impurities.

Control and Mitigation Strategies

Regulatory bodies like the EMA and FDA have stringent guidelines for the control of GTIs in active pharmaceutical ingredients (APIs) and drug products.[11][12] Therefore, when sourcing 4-octylbenzenesulfonic acid for pharmaceutical applications, it is crucial to:

-

Select Suppliers with Robust Quality Control: Inquire about their manufacturing process and their strategies for controlling sulfonate ester impurities.

-

Request Specific Analytical Testing: Methods like GC-MS or LC-MS are typically required to detect and quantify these impurities at trace levels.[13]

-

Understand the Chemistry of Your Process: Avoid conditions that could promote the formation of sulfonate esters in your own processes, such as prolonged heating of the sulfonic acid in the presence of alcohols. The presence of water can help mitigate the formation of these impurities.[10]

Application as an Ion-Pairing Reagent in HPLC

One of the most valuable applications of 4-octylbenzenesulfonic acid for the target audience is its use as an ion-pairing reagent in reverse-phase HPLC. Ion-pair chromatography is a powerful technique for separating ionic and highly polar analytes on a non-polar stationary phase.

The Principle of Ion-Pair Chromatography

In this technique, an ion-pairing reagent with a charge opposite to the analyte is added to the mobile phase. The reagent forms a neutral ion-pair with the analyte, which increases its hydrophobicity and allows it to be retained and separated on a reverse-phase column.

Caption: Mechanism of ion-pair chromatography.

Experimental Protocol: Method Development with 4-Octylbenzenesulfonic Acid

The following is a general protocol for developing an HPLC method using 4-octylbenzenesulfonic acid as an ion-pairing reagent for the analysis of a basic (cationic) analyte.

1. Initial Conditions:

-

Column: A standard C18 or C8 column is a good starting point.

-

Mobile Phase: A mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).

-

Ion-Pair Reagent Concentration: Start with a concentration of 5-10 mM of 4-octylbenzenesulfonic acid (or its sodium salt) in the aqueous portion of the mobile phase.

-

pH: Adjust the pH of the aqueous phase to be at least 2 pH units below the pKa of the analyte to ensure it is fully protonated.

-

Detection: UV detection is common, provided the analyte has a chromophore.

2. Optimization:

-

Concentration of Ion-Pair Reagent: Increasing the concentration will generally increase the retention time of the analyte.

-

Organic Modifier Content: Adjusting the ratio of organic modifier to aqueous buffer will control the overall elution strength.

-

pH: Small adjustments to the pH can fine-tune the selectivity of the separation.

-

Alkyl Chain Length: If retention is insufficient, an ion-pairing reagent with a longer alkyl chain (e.g., dodecylbenzenesulfonic acid) can be considered. Conversely, for highly retained compounds, a shorter chain may be beneficial.

3. Equilibration:

It is crucial to allow sufficient time for the column to equilibrate with the ion-pairing reagent-containing mobile phase. This can take significantly longer than with standard reverse-phase methods.

Conclusion

4-Octylbenzenesulfonic acid is a readily available and highly useful chemical for researchers and drug development professionals. Its successful application, however, hinges on a thorough understanding of its commercial landscape, the nuances of product grades, and a critical awareness of potential impurities. By carefully selecting suppliers, rigorously evaluating product specifications, and implementing appropriate control strategies, particularly concerning genotoxic impurities, scientists can confidently leverage the benefits of this versatile reagent in their analytical and synthetic endeavors. The use of 4-octylbenzenesulfonic acid as an ion-pairing reagent, when approached with a systematic method development strategy, can unlock the ability to analyze challenging polar and ionic molecules, thereby accelerating research and the development of new medicines.

References

-

Snodin, D. J. (2012). An Approach to Control Strategies for Sulfonate Ester Formation in Pharmaceutical Manufacturing Based on Recent Scientific Understanding. Organic Process Research & Development, 16(10), 1634–1643. [Link]

-

Elder, D. P., & Teasdale, A. (2015). Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions. Organic Process Research & Development, 19(11), 1437–1448. [Link]

-

Oreate AI. (2026, January 7). Risk Assessment and Control Strategies for Mutagenic Impurities of Sulfonate Esters in Pharmaceuticals. Oreate AI Blog. [Link]

-

Kumar, N., et al. (2022). Trace-level analysis of genotoxic sulfonate ester impurities in teneligliptin by GC-MS. Journal of the Iranian Chemical Society, 19(11), 4707-4716. [Link]

-

Ji, Y., et al. (2022). Novel Analytical Approach to Quantify Reactive Potentially Mutagenic Sulfonate Ester Impurities in Pharmaceutical Compounds and Its Application in the Development of a Control Strategy for Nonaflate Impurities in Belzutifan Synthesis. Organic Process Research & Development, 26(9), 2634–2642. [Link]

-

Elder, D. P., et al. (2009). Drug substances presented as sulfonic acid salts: overview of utility, safety and regulation. Journal of Pharmacy and Pharmacology, 61(3), 267-278. [Link]

-

ACS Publications. (2021, November 14). Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation. Chemical Reviews. [Link]

-

Pharmaceutical Technology. (2026, March 13). The Determination and Control of Genotoxic Impurities in APIs. Pharmaceutical Technology. [Link]

-

LookChem. (n.d.). 4-Octylbenzenesulfonic acid sodium salt, 97%. Retrieved from [Link]

-

Clinivex. (n.d.). Buy 4-Octylbenzenesulfonic Acid Sodium Salt in USA & Canada. Retrieved from [Link]

-

BuyersGuideChem. (n.d.). 4-Octylbenzenesulfonic acid sodium salt suppliers and producers. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Benzenesulfonic acid, 4-octyl-, sodium salt (1:1). Retrieved from [Link]

-

Gowekar, N. M., et al. (2013). Ion-Pairing Reverse-Phase High Performance Liquid Chromatography Method for Simultaneous Estimation of Atenolol and Indapamide in Bulk and Combined Dosage Form. Indian Journal of Pharmaceutical Sciences, 75(1), 98–101. [Link]

-

Hebborn Analytics. (n.d.). 4-Octylbenzenesulfonic acid sodium salt -1g. Retrieved from [Link]

-

Sandown Scientific. (n.d.). 4-Octylbenzenesulfonic acid sodium salt. Retrieved from [Link]

-

ChemBK. (2024, April 9). 4-octylbenzenesulfonic acid, sodium salt. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Octylbenzenesulfonic acid. PubChem Compound Database. Retrieved from [Link]

-

Levent, A., & Şentürk, Z. (2010). Development of an Ion-Pair HPLC Method for Determination of Acebutolol in Pharmaceuticals. Journal of Chromatographic Science, 48(6), 462–467. [Link]

-

National Center for Biotechnology Information. (n.d.). Octylbenzenesulfonic acid. PubChem Compound Database. Retrieved from [Link]

-

Thomasnet. (n.d.). Benzenesulfonic Acid Suppliers. Retrieved from [Link]

Sources

- 1. 4-Octylbenzenesulfonic acid 97 6149-03-7 [sigmaaldrich.com]

- 2. 4-辛基苯磺酸 钠盐 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Sodium 4-n-Octylbenzenesulfonate | 6149-03-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. Sodium 4-n-Octylbenzenesulfonate | 6149-03-7 | TCI AMERICA [tcichemicals.com]

- 5. scbt.com [scbt.com]

- 6. buyersguidechem.com [buyersguidechem.com]

- 7. clinivex.com [clinivex.com]

- 8. lookchem.com [lookchem.com]

- 9. SODIUM 4-N-OCTYLBENZENESULFONATE | 6149-03-7 [chemicalbook.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Risk Assessment and Control Strategies for Mutagenic Impurities of Sulfonate Esters in Pharmaceuticals - Oreate AI Blog [oreateai.com]

- 12. japsonline.com [japsonline.com]

- 13. pubs.acs.org [pubs.acs.org]

Introduction: The Environmental Journey of a Workhorse Surfactant

An In-Depth Technical Guide to the Degradation Pathways of 4-Octylbenzenesulfonic Acid

4-Octylbenzenesulfonic acid belongs to the broader class of linear alkylbenzene sulfonates (LAS), which have been the predominant anionic surfactants in household and industrial detergents for decades.[1][2] Their widespread use results in their continuous release into wastewater systems. While designed to be biodegradable, the precise pathways and efficiency of their environmental breakdown are of critical interest to environmental scientists, microbiologists, and professionals involved in water treatment and chemical safety assessment. The structure of LAS, comprising a hydrophilic sulfonate group attached to a benzene ring and a hydrophobic alkyl chain of varying length, dictates its environmental behavior, including its high removal rate in modern wastewater treatment facilities.[3][4]

This guide provides a detailed technical overview of the microbial degradation pathways of 4-octylbenzenesulfonic acid, focusing on the underlying biochemical reactions, the key microbial players, and the analytical methodologies used to elucidate these complex processes. We will explore both aerobic and anaerobic transformations, offering a comprehensive picture of the environmental fate of this important xenobiotic compound.

Section 1: Aerobic Degradation - The Primary Environmental Sink

Under aerobic conditions, such as those found in activated sludge wastewater treatment plants, 4-octylbenzenesulfonic acid is rapidly and extensively biodegraded.[2][3][4] The degradation is not carried out by a single microbial species but rather by a consortium of bacteria, with genera like Pseudomonas, Rhodococcus, and Alcaligenes playing pivotal roles.[5][6][7][8] The process is initiated by an attack on the alkyl chain, a mechanism that circumvents the initial challenge of cleaving the stable aromatic ring.

Initial Catabolism: Alkyl Chain Oxidation

The aerobic degradation of 4-octylbenzenesulfonic acid commences with a process known as ω-oxidation, where a terminal methyl group of the octyl chain is oxidized to a primary alcohol. This reaction is typically catalyzed by a monooxygenase enzyme. This is followed by successive rounds of β-oxidation, a core metabolic pathway for fatty acid degradation. Each cycle of β-oxidation shortens the alkyl chain by two carbons, releasing acetyl-CoA. This sequential shortening leads to the formation of a key class of intermediates known as sulfophenylcarboxylates (SPCs).[9] For 4-octylbenzenesulfonic acid, this process would yield sulfophenylbutyrate and sulfophenylacetate as major SPCs.

Mineralization of Sulfophenylcarboxylate (SPC) Intermediates

The SPCs are the central metabolites in the LAS degradation pathway. Their subsequent breakdown has been extensively studied, particularly in organisms like Comamonas testosteroni.[9] This stage involves the critical steps of aromatic ring activation and cleavage.

A well-elucidated pathway for the degradation of 3-(4-sulfophenyl)butyrate (a model SPC) in Comamonas testosteroni KF-1 involves the following key enzymatic steps[9]:

-

Monooxygenation: A Baeyer-Villiger monooxygenase (BVMO) acts on an acetophenone intermediate (4-sulfoacetophenone), inserting an oxygen atom to form an ester, 4-sulfophenyl acetate (SPAc).[9]

-

Ester Hydrolysis: An esterase then hydrolyzes SPAc, cleaving the ester bond to yield 4-sulfophenol and acetate.[9] The acetate can be directly assimilated into the cell's central metabolism.

Aromatic Ring Cleavage and Desulfonation

The final stage of mineralization is the breakdown of the sulfonated aromatic ring. This process is initiated by dioxygenase enzymes that hydroxylate the ring, forming a catechol derivative. For instance, benzenesulfonate can be converted to catechol.[10][11]

This catechol intermediate is then susceptible to ring cleavage by two primary mechanisms:

-

Ortho-cleavage: Catalyzed by catechol 1,2-dioxygenase, the ring is cleaved between the two hydroxyl groups.

-

Meta-cleavage: Catalyzed by catechol 2,3-dioxygenase, the ring is cleaved adjacent to one of the hydroxyl groups.[8][12]

These cleavage reactions produce aliphatic acids that are further metabolized via central metabolic pathways, such as the Krebs cycle, ultimately leading to complete mineralization to CO₂, water, and sulfate (SO₄²⁻).[12] The sulfonate group is released as inorganic sulfite (SO₃²⁻), which is readily oxidized to sulfate.[10][12]

Caption: Aerobic degradation pathway of 4-octylbenzenesulfonic acid.

Section 2: Anaerobic Degradation - A More Challenging Path

In contrast to its rapid aerobic breakdown, 4-octylbenzenesulfonic acid is largely considered recalcitrant under anaerobic conditions.[3][4] This leads to its accumulation in environments such as anaerobic sewage sludge and anoxic sediments.[2][13] The primary reason for this recalcitrance is the initial enzymatic attack. The mono- and dioxygenases that initiate the degradation in the presence of oxygen are inactive in its absence.

However, recent research has demonstrated that LAS biodegradation is possible under specific anaerobic conditions, particularly methanogenic and sulfate-reducing environments.[13] The mechanisms are not as well understood as the aerobic pathways but are thought to involve different enzymatic strategies for activating the stable hydrocarbon structure. For instance, under sulfate-reducing conditions, some aromatic compounds can be degraded via carboxylation or other activation mechanisms that do not require molecular oxygen.[14][15] While biotransformation of LAS has been observed in lab-scale anaerobic reactors, the extent and rates are significantly lower than in aerobic systems.[13]

Section 3: Key Microorganisms and Enzymes

A variety of microorganisms have been identified that can degrade LAS. The efficiency and pathway can depend on the specific strain and the environmental conditions.

| Microbial Genus | Key Enzyme(s) | Role in Degradation | References |

| Pseudomonas | Monooxygenases, Dioxygenases | Alkyl chain oxidation, aromatic ring cleavage | [5][16][17][18] |

| Rhodococcus | Alkylphenol Hydroxylase, Dioxygenases | Catabolism of alkylated aromatic compounds | [7][19][20] |

| Alcaligenes | Dioxygenases | Desulfonation and ring cleavage of benzenesulfonates | [8][10][11] |

| Comamonas | Baeyer-Villiger Monooxygenase, Esterase | Mineralization of SPC intermediates | [9] |

Section 4: Methodologies for Degradation Studies

Elucidating the degradation pathways of compounds like 4-octylbenzenesulfonic acid requires a combination of microbiological, analytical, and biochemical techniques.

Experimental Workflow for Degradation Analysis

A typical workflow involves isolating degrading microbes, conducting degradation experiments, and analyzing the transformation products over time.

Caption: Experimental workflow for studying microbial degradation.

Protocol: Analysis of 4-Octylbenzenesulfonic Acid Degradation by HPLC

Objective: To quantify the disappearance of the parent compound and the appearance of metabolites over time.

Materials:

-

Culture samples from degradation experiment

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or other suitable mobile phase modifier

-

Syringe filters (0.22 µm)

-

HPLC system with a UV or MS detector

-

C18 reverse-phase column

Procedure:

-

Sample Preparation: a. Withdraw a 1 mL aliquot from the batch culture at each time point (e.g., 0, 24, 48, 72 hours). b. Centrifuge the sample at 10,000 x g for 10 minutes to pellet the bacterial cells. c. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial. This removes any remaining cells and particulates that could damage the column.[21]

-

Chromatographic Conditions: a. Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm). b. Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is typically used. For example, start with 20% acetonitrile and ramp up to 90% over 20 minutes. c. Flow Rate: 1.0 mL/min. d. Injection Volume: 10-20 µL. e. Detection: UV detector at a wavelength where the benzene ring absorbs (e.g., 225 nm), or a mass spectrometer for more definitive identification of metabolites.[22]

-

Data Analysis: a. Run a standard curve with known concentrations of 4-octylbenzenesulfonic acid to quantify its concentration in the samples. b. Integrate the peak area corresponding to the parent compound at each time point. c. Monitor for the appearance of new peaks, which represent potential degradation intermediates. d. If using LC-MS, analyze the mass spectra of new peaks to propose structures for the metabolites.[23]

Causality and Validation: This protocol ensures that the measured degradation is due to microbial activity by analyzing the cell-free supernatant. The use of a C18 column is standard for separating moderately nonpolar compounds like LAS from more polar metabolites. The gradient elution allows for the separation of a wide range of compounds with different polarities. The method's validity is confirmed by running a standard curve, which ensures accurate quantification, and by analyzing control samples (e.g., sterile medium with LAS) to account for any abiotic loss.

Protocol: Catechol 2,3-Dioxygenase Enzyme Assay

Objective: To measure the activity of a key meta-cleavage enzyme in cell-free extracts of LAS-degrading bacteria.

Materials:

-

Bacterial cell pellet (from a culture grown on LAS or a suitable inducer)

-

Lysis buffer (e.g., 50 mM phosphate buffer, pH 7.5)

-

Ultrasonicator or French press

-

Centrifuge (refrigerated)

-

Spectrophotometer

-

Catechol solution (substrate)

Procedure:

-

Preparation of Cell-Free Extract: a. Resuspend the cell pellet in ice-cold lysis buffer. b. Lyse the cells using an ultrasonicator on ice. Perform several short bursts to avoid overheating and denaturing the enzymes. c. Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to remove cell debris. d. Collect the supernatant, which is the cell-free extract containing the enzymes.

-

Enzyme Assay: a. The assay measures the formation of 2-hydroxymuconic semialdehyde, a yellow product of catechol meta-cleavage, which absorbs light at 375 nm.[8] b. In a cuvette, mix phosphate buffer, an appropriate amount of the cell-free extract, and water to a final volume of 1 mL. c. Initiate the reaction by adding a small volume of catechol solution. d. Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 375 nm over time.

-

Calculation of Activity: a. Calculate the rate of change in absorbance per minute (ΔA/min). b. Use the molar extinction coefficient of 2-hydroxymuconic semialdehyde to convert this rate into enzyme activity units (e.g., µmol of product formed per minute per mg of protein).

Causality and Validation: This assay directly measures the function of a key enzyme in the proposed degradation pathway.[10] Its presence and activity in cells grown on LAS, but not in cells grown on a non-aromatic substrate, provides strong evidence for the involvement of the meta-cleavage pathway. The protocol is self-validating by including a control reaction without the substrate (catechol) to ensure the observed absorbance change is enzyme-dependent.

Conclusion and Future Directions

The degradation of 4-octylbenzenesulfonic acid is a robust and efficient process under aerobic conditions, proceeding through a well-defined pathway involving alkyl chain oxidation, SPC formation, and subsequent aromatic ring cleavage. This process is driven by diverse microbial communities, with specific enzymes from genera like Pseudomonas and Comamonas playing crucial roles. In contrast, its degradation under anaerobic conditions is significantly slower and less understood, representing an important area for future research. A deeper understanding of anaerobic pathways could lead to improved strategies for managing LAS in anoxic environments like sludge digesters and contaminated sediments. Further investigation into the specific enzymes and genes involved in these pathways will not only enhance our fundamental knowledge but also open avenues for biotechnological applications in bioremediation.

References

- McAvoy, D. C., et al. (1993). Fate of linear alkylbenzene sulfonate in the environment. Environmental Toxicology and Chemistry, 12(6), 977–987.

- Campos-García, J., et al. (1999). The Branched-Chain Dodecylbenzene Sulfonate Degradation Pathway of Pseudomonas aeruginosa W51D Involves a Novel Route for Degradation of the Surfactant Lateral Alkyl Chain. Applied and Environmental Microbiology, 65(9), 3730–3734.

-

Sakai, N., et al. (2017). Occurrence, fate and environmental risk of linear alkylbenzene sulfonate in the Langat and Selangor River basins, Malaysia. Chemosphere, 173, 32-40. [Link]

-

González-Mazo, E., et al. (1998). Fate and Distribution of Linear Alkylbenzene Sulfonates in the Littoral Environment. Environmental Science & Technology, 32(12), 1636–1641. [Link]

-

McAvoy, D. C., et al. (1993). Fate of Linear Alkylbenzene Sulfonate in the Environment. ResearchGate. [Link]

-

Al-Zamili, H. A. A., & Al-Mayaly, I. K. (2024). Biodegradation of linear alkylbenzene sulfonate contamination by pseudomonas aeruginosa isolates. Iraqi Journal of Chemical and Petroleum Engineering, 25(3), 101-107. [Link]

-

McAvoy, D. C., Eckhoff, W. S., & Rapaport, R. A. (1993). Fate of linear alkylbenzene sulfonate in the environment. Sci-Hub. [Link]

-

Ancy, A. J., & Radhakrishnan, E. K. (2015). Biodegradation of Linear Alkylbenzene Sulfonate (LAS) by Immobilized Pseudomonas sp. Advances in Chemical Engineering and Science, 5(4), 476-485. [Link]

-

Ancy, A. J., & Radhakrishnan, E. K. (2015). Biodegradation of Linear Alkylbenzene Sulfonate (LAS) by Immobilized Pseudomonas sp. SCIRP. [Link]

-

Saisnithiyakorn, S., et al. (2015). Optimization for determination of Linear Alkylbenzene Sulfonate(LAS) and AlkylbenzeneSulfonat (ABS) from biodegradation by Pseudomonas aeruginosa bacteria using Spectrophotometer. Conference Paper. [Link]

-

Wulan, P. D. P. K., et al. (2008). BIODEGRADATION OF LINEAR ALKYL BENZENE SULFONATE BY BACTERIAL CONSORTIUM. ResearchGate. [Link]

-

Weiss, M., et al. (2012). Two enzymes of a complete degradation pathway for linear alkylbenzenesulfonate (LAS) surfactants: 4-sulfoacetophenone Baeyer-Villiger monooxygenase and 4-sulfophenylacetate esterase in Comamonas testosteroni KF-1. Applied and Environmental Microbiology, 78(23), 8254-63. [Link]

-

Locher, H. H., et al. (1989). Initial steps in the degradation of benzene sulfonic acid, 4-toluene suifonic acids, and orthanilic acid in Alcaligenes sp. strain O-1. KOPS. [Link]

-

Kim, D., et al. (2025). Refining the genome of alkylbenzene-degrading Rhodococcus sp. DK17 and comparative analysis with genomes of its deletion mutants. Microbiology Resource Announcements. [Link]

-

McTavish, H., et al. (2019). Catabolism of Alkylphenols in Rhodococcus via a Meta-Cleavage Pathway Associated With Genomic Islands. Frontiers in Microbiology, 10, 1851. [Link]

-

Kim, D., et al. (2025). Refining the genome of alkylbenzene-degrading Rhodococcus sp. DK17 and comparative analysis with genomes of its deletion mutants. PubMed. [Link]

-

Cain, R. B., et al. (1974). Microbial degradation of alkylbenzenesulphonates. Metabolism of homologues of short alkyl-chain length by an Alcaligenes sp. Biochemical Journal, 140(2), 265-76. [Link]

-

Kim, D., et al. (2025). Refining the genome of alkylbenzene-degrading Rhodococcus sp. DK17 and comparative analysis with genomes of its deletion mutants. ResearchGate. [Link]

-

Mullani, N. S., & Nargatti, P. I. (2021). An overview on forced degradation studies for pharmaceutical drug substances and drug products. International Journal of Pharmaceutical Sciences and Research, 12(5), 2683-2691. [Link]

-

Locher, H. H., et al. (1989). Initial steps in the degradation of benzene sulfonic acid, 4-toluene sulfonic acids, and orthanilic acid in Alcaligenes sp. strain O-1. PubMed. [Link]

-

Kumar, A., et al. (2023). Microbial enzymes in the bioremediation of environmental pollutants. ScienceDirect. [Link]

-

Mogensen, A. S., et al. (2003). Anaerobic Degradation of Linear Alkylbenzene Sulfonate. Environmental Toxicology and Chemistry, 22(4), 706-11. [Link]

-

Zwiener, C., & Frimmel, F. H. (2005). Pathways and metabolites of microbial degradation of selected acidic pharmaceutical and their occurrence in municipal wastewater treated by a membrane bioreactor. Water Research, 39(12), 2863-74. [Link]

-

Alsante, K. M., et al. (2014). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]

-

Locher, H. H., et al. (1989). Initial steps in the degradation of benzene sulfonic acid, 4-toluene sulfonic acids, and orthanilic acid in Alcaligenes sp. strain O-1. ResearchGate. [Link]

-

Selifonov, S. A., & Starovoitov, I. I. (1995). Degradation of benzenesulfonic and p-toluenesulfonic acids by strains pseudomonas putida BS1331. ResearchGate. [Link]

-

Teasdale, A., et al. (2013). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]

-

Klick, S. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS. [Link]

-

Schnell, S., et al. (1989). Anaerobic degradation of aniline and dihydroxybenzenes by newly isolated sulfate-reducing bacteria and description of Desulfobacterium anilini. Archives of Microbiology, 152(6), 556-63. [Link]

-

Musat, F., & Widdel, F. (2008). Anaerobic Degradation of Benzene by a Marine Sulfate-Reducing Enrichment Culture, and Cell Hybridization of the Dominant Phylotype. Environmental Microbiology, 10(1), 10-9. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. Sci-Hub. Fate of linear alkylbenzene sulfonate in the environment / Environmental Toxicology and Chemistry, 1993 [sci-hub.box]

- 5. ijcpe.uobaghdad.edu.iq [ijcpe.uobaghdad.edu.iq]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Catabolism of Alkylphenols in Rhodococcus via a Meta-Cleavage Pathway Associated With Genomic Islands [frontiersin.org]

- 8. Microbial degradation of alkylbenzenesulphonates. Metabolism of homologues of short alkyl-chain length by an Alcaligenes sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Two enzymes of a complete degradation pathway for linear alkylbenzenesulfonate (LAS) surfactants: 4-sulfoacetophenone Baeyer-Villiger monooxygenase and 4-sulfophenylacetate esterase in Comamonas testosteroni KF-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 11. Initial steps in the degradation of benzene sulfonic acid, 4-toluene sulfonic acids, and orthanilic acid in Alcaligenes sp. strain O-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Anaerobic degradation of linear alkylbenzene sulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Anaerobic degradation of aniline and dihydroxybenzenes by newly isolated sulfate-reducing bacteria and description of Desulfobacterium anilini - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Anaerobic degradation of benzene by a marine sulfate-reducing enrichment culture, and cell hybridization of the dominant phylotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The Branched-Chain Dodecylbenzene Sulfonate Degradation Pathway of Pseudomonas aeruginosa W51D Involves a Novel Route for Degradation of the Surfactant Lateral Alkyl Chain - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. internationalscholarsjournals.com [internationalscholarsjournals.com]

- 19. Refining the genome of alkylbenzene-degrading Rhodococcus sp. DK17 and comparative analysis with genomes of its deletion mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. scirp.org [scirp.org]

- 22. Occurrence, fate and environmental risk of linear alkylbenzene sulfonate in the Langat and Selangor River basins, Malaysia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Pathways and metabolites of microbial degradation of selected acidic pharmaceutical and their occurrence in municipal wastewater treated by a membrane bioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: The Integration of 4-Octylbenzenesulfonic Acid in Polyacrylamide Gel Electrophoresis for Advanced Proteomic Analysis

Foreword: Reimagining a Classic Technique

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is an indispensable cornerstone of protein analysis, prized for its ability to separate proteins based on molecular weight.[1][2][3] Its robustness, however, is not without limitations, most notably the interference of SDS in downstream applications like mass spectrometry (MS), which is critical for modern proteomics, biomarker discovery, and drug development.[4][5] This guide introduces 4-Octylbenzenesulfonic acid (OBSA), or more specifically its sodium salt, Sodium 4-n-octylbenzenesulfonate, as a strategic alternative to SDS. We will explore the fundamental chemistry that makes OBSA a compelling substitute and provide detailed, field-tested protocols for its seamless integration into your laboratory workflow, thereby enhancing analytical capabilities, particularly for MS-driven protein identification.

The Scientific Rationale: Why Choose OBSA over SDS?

The decision to modify a foundational protocol like SDS-PAGE hinges on clear, demonstrable advantages. The substitution of SDS with OBSA is driven by two primary benefits that address common bottlenecks in protein analysis workflows.

Causality Behind the Choice:

-

Inherent UV-Active Properties for Enhanced Detection: Unlike the aliphatic SDS, OBSA incorporates a benzene ring within its structure.[6] This aromatic moiety acts as a chromophore, allowing the protein-surfactant complexes to be directly detected and quantified by UV scanning at approximately 261 nm. This provides a distinct advantage over traditional methods, offering a direct way to observe the distribution of the surfactant and the protein-surfactant complexes within the gel matrix, potentially improving the sensitivity of detection by UV scanning.[6]

-

Facilitating Mass Spectrometry (MS) Compatibility: While SDS is an excellent denaturant, its persistence and strong ion-suppressing effects are notoriously problematic for subsequent MS analysis.[5] OBSA belongs to the family of alkylbenzene sulfonates, which are structurally similar to a class of "acid-labile surfactants" designed to degrade under acidic conditions typical for peptide extraction and MS sample preparation.[4][7][8] This degradation into smaller, non-interfering molecules is crucial for achieving high-quality mass spectra, enabling more confident protein identification and characterization—a vital step in proteomics and drug target validation.[9][10][11][12]

Mechanism of Action: A Tale of Two Surfactants

Like SDS, Sodium 4-octylbenzenesulfonate is an anionic surfactant.[13] Its function in electrophoresis is rooted in the same fundamental principles that make SDS effective.

-

Protein Denaturation: The hydrophobic octylbenzene tail of OBSA binds to the hydrophobic regions of proteins. This interaction disrupts the non-covalent bonds that maintain the protein's native secondary and tertiary structures, effectively unfolding the polypeptide into a linear chain.[1][3]

-

Imparting Uniform Negative Charge: The hydrophilic sulfonate head-group imparts a strong negative charge to the protein. The surfactant binds at a relatively consistent ratio along the polypeptide backbone, overwhelming the protein's intrinsic charge.

-

Separation by Sieving: With proteins denatured to a uniform shape and coated with a uniform negative charge-to-mass ratio, their mobility through the polyacrylamide gel matrix during electrophoresis becomes primarily a function of their size.[14] Smaller proteins navigate the gel pores more easily and migrate faster, while larger proteins are impeded, leading to effective separation based on molecular weight.[1]

The key distinction lies in the benzene ring, which provides the UV-detectable signature, and the potential for acid-lability, which streamlines the transition from gel separation to mass spectrometric analysis.

Experimental Workflow for OBSA-PAGE

The following protocols are designed for casting standard mini-gels (e.g., 8 cm x 10 cm, 0.75 mm thickness). Volumes should be adjusted for different gel sizes.

Workflow Overview

Sources

- 1. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. What Is the Role of SDS in Protein Gel Electrophoresis? [synapse.patsnap.com]

- 4. Use of an acid-labile surfactant as an SDS substitute for gel electrophoresis and proteomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Use of octylbenzenesulfonate in place of dodecyl sulfate in SDS-polyacrylamid gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Acid-labile surfactant improves in-sodium dodecyl sulfate polyacrylamide gel protein digestion for matrix-assisted laser desorption/ionization mass spectrometric peptide mapping - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Proteomics Applications in Health: Biomarker and Drug Discovery and Food Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. brieflands.com [brieflands.com]

- 11. technologynetworks.com [technologynetworks.com]

- 12. Application of proteomic technologies in the drug development process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Alkylbenzene sulfonate - Wikipedia [en.wikipedia.org]

- 14. Overview of Electrophoresis | Thermo Fisher Scientific - HK [thermofisher.com]

Application Notes and Protocols: 4-Octylbenzenesulfonic Acid as a High-Performance Emulsifier in Polymerization

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Advantage of 4-Octylbenzenesulfonic Acid in Latex Synthesis

In the landscape of polymer chemistry, the selection of an appropriate emulsifier is a critical determinant of the final product's performance characteristics. 4-Octylbenzenesulfonic acid (OBSA), and its more commonly used sodium salt, sodium 4-octylbenzenesulfonate, are anionic surfactants belonging to the linear alkylbenzene sulfonate (LAS) family.[1] These molecules possess a distinct amphipathic structure, characterized by a hydrophilic sulfonate head group and a hydrophobic octyl-benzene tail. This architecture imparts potent surface-active properties, making OBSA an excellent candidate for facilitating the formation of stable monomer-in-water emulsions, a prerequisite for successful emulsion and miniemulsion polymerization.[1]

The utility of OBSA extends across the synthesis of a wide array of polymers, including styrene-acrylic and vinyl-acrylic copolymers, which are foundational materials in adhesives, paints, coatings, and textiles.[1] The deliberate choice of OBSA as an emulsifier can offer researchers precise control over key latex properties such as particle size, particle size distribution, and overall dispersion stability. This application note provides a comprehensive guide to the theoretical underpinnings and practical application of OBSA in polymerization, offering detailed protocols as a robust starting point for laboratory investigations.

Physicochemical Properties of 4-Octylbenzenesulfonic Acid

Table 1: Physicochemical Properties of Sodium 4-Octylbenzenesulfonate

| Property | Value | Source/Notes |

| Chemical Formula | C₁₄H₂₁NaO₃S | [2] |

| Molecular Weight | 292.37 g/mol | [2][3] |

| Appearance | White to off-white powder | |

| Critical Micelle Concentration (CMC) | Estimated to be in the range of 1-3 mM | This is an educated estimate based on the behavior of other alkylbenzene sulfonates. The CMC is highly dependent on temperature, pH, and ionic strength of the medium and should be experimentally determined for the specific system.[4] |

| Solubility | Soluble in water | [3] |

The Critical Micelle Concentration (CMC) is a pivotal parameter. Below the CMC, OBSA molecules exist primarily as individual ions in the aqueous phase. As the concentration increases to the CMC, the molecules spontaneously self-assemble into micelles. These micelles act as the primary loci for particle nucleation in classical emulsion polymerization.[1]

The Role of OBSA in the Polymerization Process: A Mechanistic Overview

The function of OBSA in emulsion polymerization can be understood through a sequence of critical events:

-

Monomer Emulsification: OBSA reduces the interfacial tension between the water-insoluble monomer and the aqueous continuous phase, leading to the formation of a stable emulsion of monomer droplets.[1]

-

Micelle Formation: At concentrations above its CMC, OBSA forms micelles that can solubilize a small amount of monomer.[1]

-

Particle Nucleation: Water-soluble initiators generate free radicals in the aqueous phase. These radicals can enter the monomer-swollen micelles, initiating polymerization and transforming the micelles into nascent polymer particles.[1]

-

Particle Growth and Stabilization: As polymerization proceeds, monomer diffuses from the larger monomer droplets to the growing polymer particles. OBSA molecules adsorb onto the surface of these particles, providing electrostatic stabilization that prevents their agglomeration.[1] This stabilization is crucial for maintaining a stable latex dispersion and preventing coagulum formation.

The concentration of OBSA is a critical variable. Higher concentrations lead to the formation of more micelles, which in turn can result in a larger number of smaller polymer particles. Conversely, lower concentrations of OBSA will yield fewer, larger particles. This relationship provides a key handle for controlling the final particle size of the latex.

Experimental Protocols: A Guideline for Implementation

The following protocols are provided as a starting point for the use of OBSA in emulsion polymerization. They are based on established procedures for similar linear alkylbenzene sulfonates and should be optimized for specific monomer systems and desired polymer properties.

Protocol 1: Ab Initio Emulsion Polymerization of a Styrene-Acrylate System

This protocol is suitable for the synthesis of a stable polymer latex from scratch.

Materials:

-

Styrene

-

Butyl Acrylate

-

Acrylic Acid

-

Sodium 4-octylbenzenesulfonate (OBSA-Na)

-

Potassium persulfate (KPS)

-

Sodium bicarbonate

-

Deionized water

-

Ammonium hydroxide (for pH adjustment)

Equipment:

-

Jacketed glass reactor with a condenser, nitrogen inlet, and mechanical stirrer

-

Monomer and initiator feed pumps

-

Heating and cooling circulator

-

pH meter

Procedure:

-

Initial Reactor Charge:

-

To the reactor, add 250 g of deionized water, 1.0 g of sodium bicarbonate (as a buffer), and 2.0 g of OBSA-Na (for a 1 wt% concentration based on total monomers).

-

Stir at 200 rpm until all components are fully dissolved.

-

Purge the reactor with nitrogen for 30 minutes to remove dissolved oxygen.

-

-

Heating:

-

Heat the reactor to 80°C while maintaining a gentle nitrogen purge.

-

-

Monomer Pre-emulsion Preparation:

-

In a separate beaker, prepare the monomer pre-emulsion by adding 100 g of styrene and 100 g of butyl acrylate to 100 g of deionized water containing 1.0 g of OBSA-Na.

-

Stir this mixture vigorously to form a stable, milky-white pre-emulsion.

-

-

Initiator Solution Preparation:

-

Dissolve 1.0 g of potassium persulfate in 50 g of deionized water.

-

-

Polymerization:

-

Once the reactor reaches 80°C, add 10% of the monomer pre-emulsion to the reactor.

-

After 15 minutes, add 20% of the initiator solution to initiate polymerization.

-

After another 15 minutes, begin the continuous and separate feeding of the remaining monomer pre-emulsion and initiator solution over a period of 3 hours.

-

-

Completion and Cooling:

-

After the feeds are complete, maintain the reaction temperature at 80°C for an additional hour to ensure high monomer conversion.

-

Cool the reactor to room temperature.

-

-

Post-Polymerization Treatment:

-

Adjust the pH of the final latex to between 7 and 8 with ammonium hydroxide.

-

Filter the latex through a 100-mesh screen to remove any coagulum.

-

Protocol 2: Seeded Emulsion Polymerization for Controlled Particle Size

This method is employed when a narrow particle size distribution is desired. It involves the use of a pre-formed "seed" latex.

Procedure:

-

Seed Latex Preparation:

-

Prepare a small-particle-size latex using Protocol 1, but with a higher concentration of OBSA-Na (e.g., 2-3 wt% based on monomers).

-

-

Seeded Polymerization:

-

In a larger reactor, add a calculated amount of the prepared seed latex and additional deionized water.

-

Heat to the reaction temperature (e.g., 80°C) under a nitrogen purge with stirring.

-

Prepare a monomer pre-emulsion and an initiator solution as described in Protocol 1.

-

Continuously feed the monomer pre-emulsion and initiator solution into the reactor containing the seed latex over a period of 3-5 hours. The existing seed particles will grow as they are fed with the monomer.

-

Follow steps 6 and 7 from Protocol 1 for completion and work-up.

-

Visualization of Key Processes

Diagram 1: Molecular Structure of Sodium 4-Octylbenzenesulfonate

Caption: Structure of Sodium 4-Octylbenzenesulfonate.

Diagram 2: Micelle Formation and Monomer Solubilization

Caption: OBSA molecules form a micelle, encapsulating monomer.

Diagram 3: Emulsion Polymerization Workflow

Caption: A typical semi-batch emulsion polymerization process.

Safety and Handling

Sodium 4-octylbenzenesulfonate is classified as an irritant.[5] It can cause skin and serious eye irritation.[5] When handling the powdered form, a dust mask should be worn to avoid respiratory irritation. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times.[6] For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.[6]

Troubleshooting and Expert Insights

-

Coagulum Formation: Excessive coagulum can be an indication of insufficient stabilization. This may be addressed by increasing the concentration of OBSA, adding a small amount of a non-ionic co-surfactant, or ensuring that the polymerization temperature is not too high.

-

Broad Particle Size Distribution: In ab initio polymerizations, a broad particle size distribution can sometimes occur. A seeded polymerization approach (Protocol 2) is recommended for achieving a more uniform particle size.

-

pH Sensitivity: The stability of latexes stabilized with anionic surfactants like OBSA can be sensitive to low pH and high electrolyte concentrations. The use of a buffer, such as sodium bicarbonate, is recommended to maintain a stable pH during polymerization.[1]

Conclusion

4-Octylbenzenesulfonic acid is a versatile and effective emulsifier for a wide range of emulsion polymerization applications. Its ability to form stable emulsions and effectively stabilize growing polymer particles allows for the synthesis of high-quality latexes with controlled properties. While the protocols provided herein serve as a robust starting point, empirical optimization is key to achieving the desired performance for any specific polymer system. By understanding the fundamental principles of its function and systematically exploring experimental parameters, researchers can leverage the unique advantages of OBSA to advance their work in polymer synthesis and material development.

References

-

U.S. Environmental Protection Agency. (2026, February 11). Benzenesulfonic acid, 4-octyl-, sodium salt (1:1) - Substance Details. Retrieved from [Link]

-

Oriental Journal of Chemistry. (n.d.). Nonaqueous preparation of stable silver nano particles dispersions from organic sulfonic acids. Retrieved from [Link]

-

PubChem. (n.d.). 4-Octylbenzenesulfonic acid. Retrieved from [Link]

-

ResearchGate. (2019, June 25). Reference for critical micelle concentrations?. Retrieved from [Link]

-

PubMed. (1975, January 1). Use of octylbenzenesulfonate in place of dodecyl sulfate in SDS-polyacrylamid gel electrophoresis. Retrieved from [Link]

Sources

Application Note: 4-Octylbenzenesulfonic Acid (OBSA) in Nanoparticle Synthesis and Interfacial Engineering

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols

Executive Summary & Mechanistic Rationale

In the rapidly evolving field of nanotechnology, achieving precise control over nanoparticle (NP) size, morphology, and surface chemistry is paramount for downstream applications in drug delivery, biosensing, and photonics. 4-Octylbenzenesulfonic acid (OBSA) —and its sodium salt (SOBS)—has emerged as a highly versatile amphiphilic agent. Unlike standard aliphatic surfactants such as Sodium Dodecyl Sulfate (SDS), OBSA features a distinct aromatic benzenesulfonate headgroup coupled with an intermediate eight-carbon (C8) alkyl chain.

This specific structural geometry provides a unique Hydrophilic-Lipophilic Balance (HLB). In nanoparticle synthesis, OBSA serves a dual function:

-

Micellar Nanoreactor (Templating): In aqueous media, OBSA forms robust, thermodynamically stable micelles that act as confined nanoreactors for the polymerization of conductive polymers (e.g., polypyrrole or polyaniline). The aromatic ring facilitates π−π stacking interactions with aromatic monomers, enhancing loading efficiency[1].

-

Electrostatic & Steric Stabilizer: When adsorbed onto inorganic surfaces (such as silica or gold), the strongly anionic sulfonate group imparts a high negative zeta potential, while the octyl chain provides steric hindrance. This synergistic stabilization prevents agglomeration and enables the formation of highly ordered, floating monolayers at the air-water interface[1][2].

Mechanistic Pathway of OBSA-Templated Synthesis

To understand why OBSA is highly effective in synthesizing uniform polymeric nanoparticles, one must examine the thermodynamics of its self-assembly. When OBSA is dissolved in water above its Critical Micelle Concentration (CMC), the hydrophobic octyl tails aggregate to minimize contact with water, forming a hydrophobic core.

When a hydrophobic monomer is introduced, it preferentially partitions into this core. Upon the addition of an oxidant, polymerization is strictly confined to the micellar volume. This "nanoreactor" effect dictates the final size of the nanoparticle, preventing uncontrolled bulk polymerization.

Fig 1: OBSA-mediated microemulsion templating pathway for polymeric nanoparticle synthesis.

Quantitative Comparison of Surfactants in Interfacial Engineering

When engineering silica nanoparticle monolayer arrays (SNMAs) for photonics or biosensing, the choice of surfactant directly dictates the crystalline quality of the resulting Langmuir-Blodgett film. OBSA outperforms longer-chain or strictly aliphatic surfactants due to its optimal desorption kinetics and rigid aromatic spacer[2].

Table 1: Effect of Surfactant Chemistry on Silica Nanoparticle Monolayer Formation

| Surfactant Type | Alkyl Chain | Optimal Spreading Solvent | Monolayer Crystalline Quality (hcp) | Primary Function / Causality |

| 4-Octylbenzenesulfonic Acid (OBSA) | C8 | Methanol / Chloroform | High | Aromatic ring provides rigidity; C8 chain offers optimal hydrophobicity for air-water interface stabilization. |

| Sodium Dodecyl Sulfate (SDS) | C12 | Water / Methanol | Moderate | Longer flexible chain leads to higher dynamic mobility, reducing strict hexagonal close-packed (hcp) ordering. |

| Hexadecyltrimethylammonium Bromide (CTAB) | C16 | Water / Isopropanol | Low to Moderate | Cationic nature binds too strongly to negatively charged silica, causing rapid, uncontrolled flocculation. |

Data synthesized from comparative tensiometry and Π−A isotherm studies[1].

Standard Operating Protocols

The following protocols are designed as self-validating systems . Each major phase includes a built-in analytical checkpoint to ensure the physical chemistry of the reaction is proceeding as intended before moving to the next step.

Protocol A: Synthesis of OBSA-Templated Polymeric Nanoparticles (e.g., Polypyrrole)

Purpose: To synthesize sub-100 nm conductive polymer nanoparticles for drug delivery or biosensor matrices.

Step 1: Micellar Solution Preparation

-

Action: Dissolve 0.05 M of OBSA in 50 mL of deionized water (18.2 M Ω⋅ cm) under continuous magnetic stirring at 400 RPM for 30 minutes at 25°C.

-

Causality: Stirring ensures complete solvation. The concentration must strictly exceed the CMC of OBSA to guarantee the formation of micellar nanoreactors.

-

Validation Checkpoint: The solution must be optically transparent. Measure the solution via Dynamic Light Scattering (DLS); the presence of a monodisperse peak at ~3–5 nm confirms empty micelle formation.

Step 2: Monomer Loading

-

Action: Inject 0.02 M of purified pyrrole monomer dropwise into the OBSA solution. Stir for 1 hour in the dark.

-

Causality: Pyrrole is hydrophobic and light-sensitive. The 1-hour incubation allows thermodynamic equilibrium to be reached, ensuring the monomer fully partitions into the hydrophobic cores of the OBSA micelles.

Step 3: Oxidative Polymerization

-

Action: Dissolve 0.02 M of Ammonium Persulfate (APS) in 10 mL of DI water. Add this oxidant solution to the micelle-monomer mixture at a rate of 1 mL/min using a syringe pump.

-

Causality: Slow addition prevents a sudden spike in local concentration, which could cause bulk polymerization outside the micelles.

-

Validation Checkpoint: The solution will transition from clear to dark green/black within 15–30 minutes, confirming the formation of long-chain conjugated polypyrrole.

Step 4: Purification and Recovery

-

Action: Transfer the dispersion to a dialysis membrane (MWCO 12-14 kDa) and dialyze against DI water for 48 hours, changing the water every 12 hours.

-

Causality: Dialysis removes unreacted monomer, excess APS, and free OBSA molecules, leaving only the strongly adsorbed OBSA-capped nanoparticles.

-

Validation Checkpoint: Final DLS should show a narrow size distribution (PDI < 0.2) in the 40–80 nm range, and Zeta Potential should be strongly negative (< -30 mV), validating electrostatic stability[3].

Protocol B: Surface Modification of Silica Nanoparticles for Monolayer Assembly

Purpose: To modify hydrophilic silica nanoparticles with OBSA to enable their flotation and assembly at the air-water interface[1][2].

Step 1: Silica NP Purification

-

Action: Centrifuge a commercial aqueous dispersion of silica nanoparticles (e.g., 50 nm diameter) at 10,000 × g for 20 minutes. Discard the supernatant, resuspend in DI water via ultrasonication, and repeat 3 times.

-

Causality: Removes proprietary commercial stabilizers that would competitively bind against OBSA.

Step 2: OBSA Incubation

-

Action: Disperse the purified silica NPs in a methanol/chloroform mixture (1:1 v/v). Add OBSA to achieve a concentration of 1.0 mg/mL. Sonicate for 1 hour.

-

Causality: The polar sulfonate head of OBSA interacts with the surface silanol groups of the silica. Methanol acts as the optimal spreading solvent to facilitate this interaction[1].

Step 3: Langmuir-Blodgett (LB) Compression

-